2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile
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Overview
Description
2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a methyl group, an isopropyl group, and a cyano group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction is carried out under reflux conditions in the presence of a base, such as sodium ethoxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4-methylthiophene: Similar structure but lacks the isopropyl group.
2-amino-4-methyl-5-ethylthiophene-3-carbonitrile: Similar structure but has an ethyl group instead of an isopropyl group.
2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carboxamide: Similar structure but has a carboxamide group instead of a cyano group.
Uniqueness
2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1372539-20-2 |
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Molecular Formula |
C9H12N2S |
Molecular Weight |
180.3 |
Purity |
95 |
Origin of Product |
United States |
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